Tert-butyl 5-hydroxy-2-iodobenzoate is an organic compound with the molecular formula . It is a derivative of benzoic acid characterized by the presence of a hydroxyl group at the 5-position and an iodine atom at the 2-position of the aromatic ring. The compound features a tert-butyl ester group, which enhances its solubility and reactivity in various chemical environments. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural attributes and potential biological activities.
Tert-butyl 5-hydroxy-2-iodobenzoate can be sourced from various chemical suppliers and is classified as an organic compound under the category of benzoates. Its CAS number is 409334-78-7, and it is recognized for its applications in synthetic organic chemistry.
The synthesis of tert-butyl 5-hydroxy-2-iodobenzoate typically involves two main steps:
In industrial settings, these methods may be optimized for higher yields and purity through techniques like continuous flow reactors and advanced purification methods such as chromatography. The reaction conditions must be carefully controlled to ensure complete conversion and minimize by-products .
The molecular structure of tert-butyl 5-hydroxy-2-iodobenzoate features a tert-butyl group attached to the carboxylic acid moiety, which is further substituted with a hydroxyl group at the 5-position and an iodine atom at the 2-position on the benzene ring.
CC(C)(C)OC(=O)C1=C(C=CC(=C1)I)O
The presence of both iodine and hydroxyl functional groups makes this compound versatile for various chemical reactions.
Tert-butyl 5-hydroxy-2-iodobenzoate can undergo several types of chemical reactions, including:
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
The specific conditions for these reactions often involve solvents like dichloromethane or acetonitrile, along with catalysts such as DMAP (4-Dimethylaminopyridine) to enhance reaction rates and yields .
The mechanism of action for tert-butyl 5-hydroxy-2-iodobenzoate involves its ability to participate in electrophilic substitution reactions due to the electron-withdrawing effect of the iodine atom. This property allows it to interact with various biological targets, potentially modulating enzyme activities or receptor functions. The hydroxyl group may also engage in hydrogen bonding, influencing its biological interactions.
The density and other physical constants are not extensively documented but are essential for practical applications in synthesis and formulation processes .
Tert-butyl 5-hydroxy-2-iodobenzoate has several applications across various fields:
Research into the interactions of this compound with biomolecules continues, suggesting potential uses in drug development and biochemical research .
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4
CAS No.: 25088-57-7